molecular formula C23H25N3O3 B11005710 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B11005710
M. Wt: 391.5 g/mol
InChI Key: QIWFTPHDEZAFIW-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of two indole moieties connected by a propanamide linker, with methoxyethyl and methoxy groups enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the coupling of indole derivatives with appropriate amines and carboxylic acids. One common method is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C23H25N3O3/c1-28-16-15-26-12-9-17-19(5-3-6-20(17)26)24-23(27)11-14-25-13-10-18-21(25)7-4-8-22(18)29-2/h3-10,12-13H,11,14-16H2,1-2H3,(H,24,27)

InChI Key

QIWFTPHDEZAFIW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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